

A Comparative Guide to Cesium-137 and Cesium-138 as Radiotracers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-138

Cat. No.: B1237778

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cesium-137 and **Cesium-138** for use as radiotracers in scientific research. The information presented is based on a comprehensive review of available experimental data and literature.

Executive Summary

Cesium-137 is a well-established, long-lived radiotracer with extensive applications, particularly in environmental science for monitoring soil erosion and sedimentation. Its long half-life and clear gamma-ray signal make it suitable for long-term studies. In contrast, **Cesium-138** is a short-lived radioisotope, and there is a notable lack of documented applications as a radiotracer in the scientific literature. Its extremely short half-life presents significant logistical challenges for experimental use, limiting its practicality for most research applications. This guide will explore the known properties of both isotopes, detail the established experimental protocols for Cesium-137, and discuss the inferred advantages and disadvantages of the lesser-used **Cesium-138**.

Data Presentation: A Comparative Analysis of Isotopic Properties

The following table summarizes the key nuclear and physical properties of Cesium-137 and **Cesium-138** for a direct comparison.

Property	Cesium-137	Cesium-138
Half-life	30.17 years[1]	33.41 minutes[2]
Decay Mode	Beta-minus (β^-) decay[1]	Beta-minus (β^-) decay[2][3]
Primary Emissions	Beta particles (β^-), Gamma rays (γ)[4]	Beta particles (β^-), Gamma rays (γ)[2]
Principal Gamma Energy	661.7 keV (from Ba-137m)[5]	Multiple, including 462.8, 1009.8, 1435.8 keV[2]
Daughter Isotope	Barium-137m (metastable), then Barium-137 (stable)[5]	Barium-138 (stable)[3]
Production	Nuclear fission product[6]	Primarily a fission product of Uranium-235[7]
Common Applications	Soil erosion and sedimentation tracer[2][8][9][10][11], industrial gauges, medical radiotherapy[4][12]	No well-documented applications as a radiotracer found in the literature.

In-Depth Isotope Comparison

Cesium-137: The Established Workhorse

With a long half-life of over 30 years, Cesium-137 is a highly practical radiotracer for longitudinal studies that span decades.[1] Its primary application lies in the field of environmental science, where it serves as an invaluable tool for tracking soil movement.[2][8][9][10][11] The basis of this application is the fact that Cesium-137, a byproduct of atmospheric nuclear weapons testing in the mid-20th century, was deposited globally and strongly binds to soil particles.[13] By measuring the distribution and concentration of Cesium-137 in soil cores, researchers can retrospectively estimate rates of soil erosion and deposition over the past several decades.[2][11]

Beyond environmental studies, Cesium-137 has found utility in industrial applications such as in gauges for measuring flow and thickness, and historically in medical brachytherapy for

cancer treatment.[4][12] Its well-defined gamma emission at 661.7 keV allows for straightforward detection and quantification using gamma spectrometry.[5]

Cesium-138: A Short-Lived Isotope with Limited Practicality

In stark contrast to its long-lived counterpart, **Cesium-138** has a very short half-life of approximately 33 minutes.[2] This characteristic severely restricts its utility as a radiotracer. Any experiment utilizing **Cesium-138** would need to be conducted in close proximity to a production facility, such as a nuclear reactor or a particle accelerator, and completed within a few hours at most.[7] The rapid decay also necessitates swift chemical separation and purification processes.[7]

While no established applications of **Cesium-138** as a radiotracer were identified in the reviewed literature, its properties suggest some theoretical possibilities and significant challenges.

Potential Advantages (Inferred):

- **Rapid Processes:** Its short half-life could be advantageous for studying very fast biological or chemical processes where the tracer needs to decay quickly to avoid interfering with subsequent measurements.
- **Reduced Long-Term Contamination:** The rapid decay minimizes concerns about long-term radioactive contamination of the experimental system or the environment.

Significant Disadvantages:

- **Logistical Complexity:** The need for production on-site or very nearby makes it inaccessible for most research institutions.
- **Short Experimental Window:** The brief time available for an experiment limits the types of studies that can be performed.
- **High-Energy Emissions:** **Cesium-138** emits high-energy beta particles and gamma rays, which can be more challenging to shield and detect accurately compared to the emissions of Cesium-137.

Experimental Protocols

Key Experiment: Soil Erosion and Sedimentation Rate Assessment using Cesium-137

This protocol provides a detailed methodology for a common application of Cesium-137 as an environmental radiotracer.

1. Site Selection and Sampling Strategy:

- Reference Site: Identify an undisturbed, relatively flat area near the study site that has been subject only to atmospheric fallout of Cesium-137. This site will be used to establish the baseline "input" inventory of Cesium-137 for the region.
- Study Site: Select the area of interest for erosion or deposition measurement (e.g., a slope, a field, a floodplain).
- Sampling Grid: Establish a grid or transect sampling pattern across the study site to ensure representative coverage.

2. Sample Collection:

- Collect soil cores from both the reference and study sites using a core sampler of a known diameter. Cores should be deep enough to capture the entire Cesium-137 profile, typically 30-50 cm.
- For the reference site, collect multiple cores to obtain a reliable average inventory.
- At the study site, collect cores at each grid point.
- Carefully label each core with its location and depth.

3. Sample Preparation:

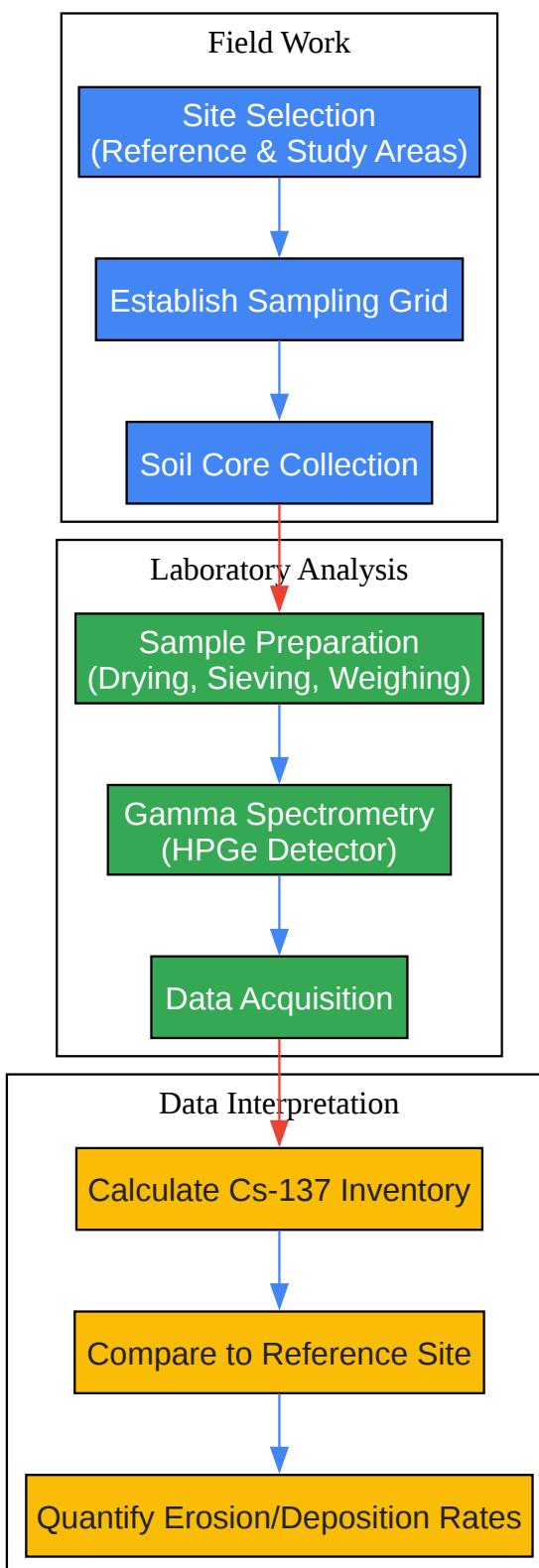
- Air-dry the soil samples.
- Disaggregate the soil and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

- Accurately weigh the prepared samples and pack them into standardized containers (e.g., Marinelli beakers) for gamma spectrometry.

4. Gamma Spectrometry Analysis:

- Use a high-purity germanium (HPGe) detector, which offers excellent energy resolution, to measure the gamma-ray emissions from the samples.
- Calibrate the detector for energy and efficiency using a certified Cesium-137 source in the same geometry as the soil samples.
- Count each sample for a sufficient time to achieve good statistical accuracy for the 661.7 keV gamma peak of Cesium-137. This can range from several hours to a full day per sample.[\[14\]](#)
- Measure the background radiation with an empty container and subtract it from the sample spectra.

5. Data Analysis and Interpretation:


- Calculate the activity of Cesium-137 in each sample (in Becquerels, Bq).
- Determine the total Cesium-137 inventory for each core (in Bq/m²) by summing the activities of all depth increments.
- Compare the inventory at each sampling point in the study site to the average inventory from the reference site.
 - Erosion: A lower inventory than the reference site indicates soil erosion.
 - Deposition: A higher inventory than the reference site indicates soil deposition.
- Use established conversion models to quantify the rates of soil erosion or deposition.

Experimental Protocol for **Cesium-138** as a Radiotracer

No established experimental protocols for the use of **Cesium-138** as a radiotracer were found in the available scientific literature. Its extremely short half-life makes its practical application in

tracer studies highly challenging and likely limited to specialized facilities with co-located isotope production and experimental setups.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a Cesium-137 soil erosion study.

[Click to download full resolution via product page](#)

Caption: Logistical challenges of using **Cesium-138** as a radiotracer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Observations on lake sediments using fallout 137 Cs as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of caesium-137 as a tracer of erosion and sedimentation: Handbook for the application of the caesium-137 technique. UK Overseas Development Administration research scheme R4579 [inis.iaea.org]
- 3. Endogenous compounds labeled with radionuclides of short half-life-some perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medparkhospital.com [medparkhospital.com]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. Caesium-137 - Wikipedia [en.wikipedia.org]
- 7. Buy Cesium-138 | 15758-29-9 [smolecule.com]
- 8. scielo.br [scielo.br]
- 9. Cesium (Cs)-137 in Erosion and Deposition Analysis [landscapetoolbox.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of cesium-137 as a tracer in the study of rates and patterns of floodplain sedimentation [inis.iaea.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 14. fukushimainform.ca [fukushimainform.ca]
- To cite this document: BenchChem. [A Comparative Guide to Cesium-137 and Cesium-138 as Radiotracers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237778#comparing-cesium-138-and-cesium-137-as-radiotracers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com